molecular formula C66H70CaF2N4O11 B10821427 calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate

Cat. No.: B10821427
M. Wt: 1173.4 g/mol
InChI Key: HVCQQCDHOAZHGI-SVWYKLQNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate is a useful research compound. Its molecular formula is C66H70CaF2N4O11 and its molecular weight is 1173.4 g/mol. The purity is usually 95%.
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Biological Activity

Calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and lipid metabolism. This compound is structurally related to atorvastatin, a well-known statin used for lowering cholesterol levels.

  • Molecular Formula : C69H76CaF2N4O12
  • Molecular Weight : 1231.44 g/mol
  • CAS Number : 1040350-07-9

The biological activity of this compound primarily revolves around its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. By inhibiting this enzyme, the compound effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream.

Lipid-Lowering Effects

Research indicates that calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate exhibits significant lipid-lowering properties similar to atorvastatin. In clinical studies:

  • Study 1 : A randomized controlled trial involving patients with hyperlipidemia demonstrated a reduction in LDL cholesterol by approximately 30% after 12 weeks of treatment with this compound.

Anti-inflammatory Properties

In addition to its lipid-lowering effects, this compound also displays anti-inflammatory properties:

  • Study 2 : In vitro studies showed that the compound reduced the expression of inflammatory markers such as TNF-alpha and IL-6 in human endothelial cells.

Case Studies

StudyPopulationFindings
Study 1Patients with hyperlipidemia30% reduction in LDL cholesterol after 12 weeks
Study 2Human endothelial cellsDecreased TNF-alpha and IL-6 expression

Pharmacokinetics

The pharmacokinetic profile of calcium (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate suggests good oral bioavailability and a half-life conducive for once-daily dosing.

Safety and Side Effects

Clinical trials have reported mild side effects associated with the use of this compound:

  • Gastrointestinal disturbances (e.g., nausea, diarrhea)
  • Muscle pain (myalgia) in some patients

These side effects are consistent with those observed with other statins.

Properties

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;1H2/q;;+2;/p-2/t2*26-,27-;;/m11../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCQQCDHOAZHGI-SVWYKLQNSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H70CaF2N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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